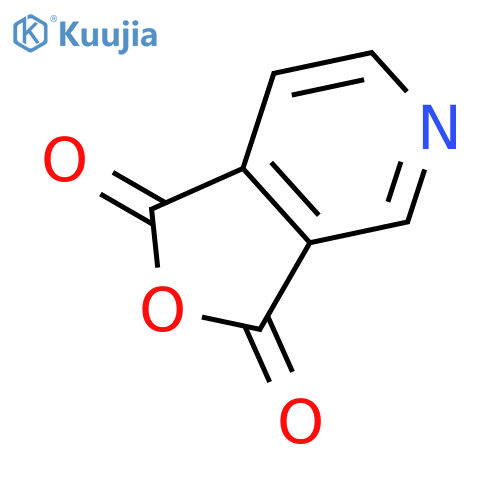Cas no 4664-08-8 (3,4-Pyridinedicarboxylic anhydride)

4664-08-8 structure
商品名:3,4-Pyridinedicarboxylic anhydride
3,4-Pyridinedicarboxylic anhydride 化学的及び物理的性質
名前と識別子
-
- Furo[3,4-c]pyridine-1,3-dione
- Pyridine-3,4-dicarboxylic anhydride
- 3,4-Pyridinedicarboxylic acid anhydride
- 3,4-PYRIDINEDICARBOXYLIC ANHYDRIDE
- 3,4-Pyridinecarboxylic anhydride
- Cinchomeronic anhydride
- 1H,3H-furo[3,4-c]pyridine-1,3-dione
- Pyridine-3,4-dicarboxylicanhydride
- NSC127964
- KFKMGUPDWTWQFM-UHFFFAOYSA-N
- furano[3,4-c]pyridine-1,3-dione
- Cinchomeronsaureanhydrid
- PubChem17186
- 1,3-Dihydrofuro[3,4-c]pyridine-1,3-dione
- Pyridine-3,4-dicarboxyic anhydride
- pyridine 3,4-dicarboxylic acid anhydride
- UNII-NUG58X2BRB
- PB17052
- 3,4-Pyridinecarboxylic acid anhydride
- 3,4-pyridine dicarboxylic acid anhydride
- 4664-08-8
- Cinchomeronic acid anhydride
- SY039488
- DTXSID20963628
- AC-907/25014353
- 3,4-Pyridinedicarboxylic anhydride, 97%
- J-511231
- FT-0635388
- NSC-127964
- 3,4-pyridine-dicarboxylic acid anhydride
- NUG58X2BRB
- AKOS005254488
- MFCD00010680
- 3,4-Pyridinedicarboxylicanhydride
- FURO(3,4-C)pyridine-1,3-dione
- 466-48-8
- AC-17858
- PYRIDINE-3,4-DICARBOXYLIC ACID ANHYDRIDE
- EN300-70000
- P10022
- CS-W007774
- AMY23392
- Methyl1,2-dihydro-2-oxopyridine-4-carboxylate
- SCHEMBL310315
- DB-012713
- 3,4 Pyridine dicarboxylic acid anhydride
- STL555765
- 4664-o8-8
- DB-352660
- BBL101968
- 3,4-Pyridinedicarboxylic anhydride
-
- MDL: MFCD00010680
- インチ: 1S/C7H3NO3/c9-6-4-1-2-8-3-5(4)7(10)11-6/h1-3H
- InChIKey: KFKMGUPDWTWQFM-UHFFFAOYSA-N
- ほほえんだ: O1C(C2C([H])=NC([H])=C([H])C=2C1=O)=O
計算された属性
- せいみつぶんしりょう: 149.01100
- どういたいしつりょう: 149.011
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 214
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56.3
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
じっけんとくせい
- 色と性状: はくしょくふんまつ
- 密度みつど: 1.6±0.1 g/cm3
- ゆうかいてん: 75-77 ºC
- ふってん: 334.6°C at 760 mmHg
- フラッシュポイント: 156.2±20.4 °C
- 屈折率: 1.622
- すいようせい: Decomposes in water.
- PSA: 56.26000
- LogP: 0.39220
- かんど: Moisture Sensitive
- じょうきあつ: 0.0±0.7 mmHg at 25°C
- ようかいせい: 自信がない
3,4-Pyridinedicarboxylic anhydride セキュリティ情報
-
記号:

- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305 + P351 + P338
- WGKドイツ:3
- 危険カテゴリコード: R36/37/38
- セキュリティの説明: S26-S37/39
-
危険物標識:

- リスク用語:R36/37/38
- 危険レベル:IRRITANT
- ちょぞうじょうけん:Inert atmosphere,2-8°C
3,4-Pyridinedicarboxylic anhydride 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3,4-Pyridinedicarboxylic anhydride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 045245-1g |
3,4-Pyridinecarboxylic acid anhydride |
4664-08-8 | 97% | 1g |
£10.00 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD4107-25g |
Furo[3,4-c]pyridine-1,3-dione |
4664-08-8 | 97% | 25g |
¥645.0 | 2024-04-18 | |
| TRC | P991905-1g |
3,4-Pyridinedicarboxylic Anhydride |
4664-08-8 | 1g |
$69.00 | 2023-05-17 | ||
| TRC | P991905-10g |
3,4-Pyridinedicarboxylic Anhydride |
4664-08-8 | 10g |
$207.00 | 2023-05-17 | ||
| TRC | P991905-50g |
3,4-Pyridinedicarboxylic Anhydride |
4664-08-8 | 50g |
$816.00 | 2023-05-17 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY2010096-25G |
1H,3H-furo[3,4-c]pyridine-1,3-dione |
4664-08-8 | 97% | 25g |
¥ 712.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY2010096-10G |
1H,3H-furo[3,4-c]pyridine-1,3-dione |
4664-08-8 | 97% | 10g |
¥ 330.00 | 2023-04-13 | |
| Enamine | EN300-70000-2.5g |
1H,3H-furo[3,4-c]pyridine-1,3-dione |
4664-08-8 | 95% | 2.5g |
$20.0 | 2023-02-12 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD4107-5g |
Furo[3,4-c]pyridine-1,3-dione |
4664-08-8 | 97% | 5g |
¥173.0 | 2024-04-18 | |
| TRC | P991905-25g |
3,4-Pyridinedicarboxylic Anhydride |
4664-08-8 | 25g |
$454.00 | 2023-05-17 |
3,4-Pyridinedicarboxylic anhydride 関連文献
-
J. E. Saxton Nat. Prod. Rep. 1984 1 21
-
4. Synthesis of 11-amino-substituted-9-methoxy-5-methyl-6H-pyrido[4,3-b]-carbazolesIsbelle Praly-Deprez,Christian Rivalle,Christiane Huel,Jean Belehradek,Claude Paoletti,Emile Bisagni J. Chem. Soc. Perkin Trans. 1 1991 3165
4664-08-8 (3,4-Pyridinedicarboxylic anhydride) 関連製品
- 16837-38-0(Nicotinic anhydride)
- 24202-79-7(3-(methoxycarbonyl)pyridine-4-carboxylic acid)
- 1796-83-4(3,4-dimethyl pyridine-3,4-dicarboxylate hydrochloride)
- 1211579-85-9(Methyl 4-formylpyridine-3-carboxylate)
- 55314-29-9(ethyl 4-methylpyridine-3-carboxylate)
- 33402-75-4(Methyl 4-methylnicotinate)
- 1678-52-0(3,4-diethyl pyridine-3,4-dicarboxylate)
- 58997-11-8(Ethyl 3-methylisonicotinate)
- 2199-49-7(Ethyl 4-methyl-1h-pyrrole-3-carboxylate)
- 41969-71-5(Diethyl 1H-Pyrrole-3,4-dicarboxylate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:4664-08-8)3,4-Pyridinedicarboxylic anhydride

清らかである:99%
はかる:100g
価格 ($):314.0